molecular formula C26H23F2N5O3S B2992347 N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 394244-34-9

N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2992347
CAS No.: 394244-34-9
M. Wt: 523.56
InChI Key: MPSFNZUGEOKXEZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel synthetic compound designed for research applications, featuring a complex molecular architecture centered on a 1,2,4-triazole core. This structure is of significant interest in medicinal chemistry due to the known pharmacological versatility of the 1,2,4-triazole scaffold . Compounds containing this heterocyclic system are characterized by multidirectional biological activity and have been incorporated into a wide variety of therapeutically important agents . The strategic incorporation of fluorophenyl and methoxyphenyl substituents, connected via thioacetamide and acetamide linkers, is intended to enhance binding interactions with biological targets and modulate the compound's physicochemical properties. The primary research applications for this compound are anticipated in the areas of infectious disease and metabolic disorder research. Based on extensive literature, 1,2,4-triazole derivatives demonstrate potent antibacterial properties against a range of standard and drug-resistant bacterial strains, including Gram-positive bacteria like Staphylococcus aureus (MRSA) and Gram-negative species . The mechanism of action for such compounds often involves enzyme inhibition; specific 1,2,4-triazole derivatives have been shown to inhibit DNA-gyrase in bacteria . Furthermore, recent studies highlight the potential of 1,2,4-triazole-based thioacetamide derivatives as potent dual inhibitors of carbohydrate-digesting enzymes, specifically α-amylase and α-glucosidase . This inhibition is a validated therapeutic strategy for managing postprandial blood glucose levels, positioning similar compounds as candidates for antidiabetic research . Researchers can utilize this compound to probe novel antibacterial mechanisms to combat resistant pathogens or to investigate new pathways for regulating blood glucose. The product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N5O3S/c1-36-22-12-2-17(3-13-22)14-24(34)29-15-23-31-32-26(33(23)21-10-6-19(28)7-11-21)37-16-25(35)30-20-8-4-18(27)5-9-20/h2-13H,14-16H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSFNZUGEOKXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorophenyl groups : Known for enhancing biological activity through increased lipophilicity.
  • Triazole ring : Associated with various pharmacological effects, including antifungal and anticancer properties.
  • Thioacetamide linkage : May contribute to its ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines by:

  • Inhibiting key signaling pathways : Such as VEGFR-2 and AKT, which are crucial for tumor growth and survival.
  • Inducing apoptosis : Mechanistic studies show that these compounds can trigger programmed cell death in cancer cells.

Table 1: In Vitro Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound AHepG2 (liver cancer)3.105VEGFR-2 inhibition
Compound BPC-3 (prostate cancer)0.126AKT inhibition
N-(4-fluorophenyl)-2...TBDTBDTBD

Mechanistic Studies

Mechanistic evaluations have shown that N-(4-fluorophenyl)-2... can lead to:

  • Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with the compound results in significant accumulation of cells in specific phases of the cell cycle, indicating a blockade that prevents cancer cell proliferation.

Figure 1: Cell Cycle Distribution Post-Treatment

Cell Cycle Analysis

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective properties linked to derivatives containing the triazole moiety. Studies indicate modulation of neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases.

Case Studies

  • Study on Antiproliferative Effects : A study conducted on various triazole derivatives demonstrated that modifications to the phenyl ring significantly influenced their cytotoxicity against cancer cell lines. The specific role of the fluorine substituent was noted to enhance activity against certain types of cancer cells.
  • Neuropharmacological Assessment : In a separate study focusing on neuroprotection, compounds similar to N-(4-fluorophenyl)-2... exhibited promising results in protecting neuronal cells from oxidative stress-induced apoptosis.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Triazole vs. Thiadiazole : Unlike N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (), which replaces the triazole with a thiadiazole ring, the target compound’s 1,2,4-triazole core offers greater conformational flexibility and a broader range of hydrogen-bonding interactions. Thiadiazole derivatives often exhibit reduced solubility due to increased rigidity .
  • Imidazothiazole Hybrids : Compounds like 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () incorporate fused heterocycles, which may enhance metabolic stability but complicate synthesis .

Substituent Modifications

  • Fluorophenyl vs. Methoxyphenyl : The target compound’s 4-fluorophenyl and 4-methoxyphenyl groups contrast with analogues like 2-((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide (), where allyl and phenyl groups reduce electronegativity. Fluorine’s electron-withdrawing nature improves membrane permeability, while methoxy groups enhance π-π stacking .
  • Pyridinyl and Trimethoxyphenyl: Compounds such as 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () and 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () demonstrate that pyridinyl or trimethoxyphenyl substituents can enhance binding to kinase targets but may increase toxicity .

Anti-Exudative Activity

Compared to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides (), which showed 40–60% inhibition of inflammation at 10 mg/kg (vs. diclofenac sodium’s 55%), the target compound’s fluorophenyl and methoxyphenyl groups may improve potency by enhancing COX-2 selectivity .

Antimicrobial Potential

Physicochemical Properties

Property Target Compound 2-((4-Fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide () N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
Molecular Weight ~525 g/mol (estimated) 403.4 g/mol ~400 g/mol (estimated)
Key Substituents 4-Fluorophenyl, 4-methoxyphenyl Tetrazol-1-yl, 2-methoxyethyl Pyridinyl, chlorofluorophenyl
LogP (Predicted) 3.8 2.5 3.2
Hydrogen Bond Acceptors 7 6 7

The target compound’s higher LogP (3.8 vs. 2.5 in ) reflects increased lipophilicity from fluorine and methoxy groups, favoring blood-brain barrier penetration .

Stability and Tautomerism

Like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (), the target compound likely exists in the thione tautomeric form, as evidenced by IR spectra lacking νS-H bands (~2500–2600 cm⁻¹) and showing νC=S at 1247–1255 cm⁻¹. This tautomerism enhances stability under physiological conditions compared to thiol forms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide intermediates (common in triazole derivatives) .
  • Step 2 : Functionalization with fluorophenyl and methoxyphenyl groups using nucleophilic substitution or Suzuki coupling .
  • Step 3 : Thioether linkage formation between the triazole and acetamide moieties via thiol-alkylation .
  • Optimization : Adjust reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or DMSO for solubility), and stoichiometric ratios (1:1.2 for thiol-alkylation) to improve yields (>85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.1–7.6 ppm for aromatic protons) and methoxyphenyl (δ ~3.8 ppm for OCH3) groups. Confirm thioether linkage via S-CH2 protons (δ ~3.5–4.0 ppm) .
  • FT-IR : Identify N-H stretching (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) in the acetamide group .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Q. How can researchers assess the compound’s purity and stability under storage?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (>95%) .
  • Stability Testing : Store at –20°C in inert atmosphere (argon) to prevent thioether oxidation. Monitor degradation via TLC or NMR over 6 months .

Advanced Research Questions

Q. What computational tools can predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 5-lipoxygenase). Parameterize fluorine atoms for electronegativity effects .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Compare with experimental IC50 values .

Q. How can structure-activity relationships (SAR) guide derivative design for improved potency?

  • Methodological Answer :

  • Substitution Analysis :
SubstituentEffect on ActivityExample Reference
4-FluorophenylEnhances lipophilicity and target binding
MethoxyphenylModulates electron density; may reduce metabolic clearance
Thioether linkerIncreases flexibility and membrane permeability
  • Derivative Design : Replace the methoxyphenyl group with trifluoromethyl (electron-withdrawing) or pyridyl (hydrogen-bonding) groups to probe SAR .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Assay Validation : Ensure consistent protocols (e.g., ATP levels in kinase assays, incubation time) across replicates .
  • Control Experiments : Test against known inhibitors (e.g., quercetin for tyrosinase) to calibrate activity .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers. Re-run experiments with fresh stock solutions to rule out degradation .

Safety and Handling

  • Storage : Keep in sealed, light-resistant containers at –20°C. Avoid moisture to prevent hydrolysis .
  • Waste Disposal : Incinerate in a licensed facility with scrubbing for fluorine emissions .

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